Home > Products > Screening Compounds P52543 > 3-Iodo-2-methyl-6-nitro-2H-indazole
3-Iodo-2-methyl-6-nitro-2H-indazole - 2007921-28-8

3-Iodo-2-methyl-6-nitro-2H-indazole

Catalog Number: EVT-3186361
CAS Number: 2007921-28-8
Molecular Formula: C8H6IN3O2
Molecular Weight: 303.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-6-nitro-2H-indazole

Compound Description: This compound serves as a basic scaffold in indazole chemistry. The paper focuses on its crystal structure, revealing a nearly planar molecular skeleton. The crystal packing is stabilized by weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds. []

Relevance: This compound is structurally related to 3-Iodo-2-methyl-6-nitro-2H-indazole as it shares the core structure of 2-methyl-6-nitro-2H-indazole. The key difference is the presence of the iodine atom at the 3-position in the target compound.

3-Chloro-2-ethyl-6-nitro-2H-indazole

Compound Description: This indazole derivative was investigated as part of a study exploring the synthesis and biological evaluation of indazole-pyrone hybrid molecules for anti-leishmanial activity. []

Relevance: This compound exhibits structural similarities to 3-Iodo-2-methyl-6-nitro-2H-indazole. Both compounds belong to the nitroindazole class and share a halogen substituent at the 3-position and a nitro group at the 6-position. The difference lies in the halogen atom (chlorine vs. iodine) and the alkyl substituent on the nitrogen at position 2 (ethyl vs. methyl).

2,3-Dimethyl-6-nitro-2H-indazole

Compound Description: This compound is a derivative of 6-nitroindazole. The study focuses on its molecular and crystal structure, highlighting the planarity of the indazole ring system and the intermolecular interactions. []

Relevance: This compound shares the 6-nitro-2H-indazole core with 3-Iodo-2-methyl-6-nitro-2H-indazole. The presence of a methyl group at position 3 instead of iodine differentiates the two structures.

2,3-Diethyl-6-nitro-2H-indazole

Compound Description: This compound serves as a key intermediate in the synthesis of a novel molecule targeting angiogenesis inhibition, with potential anti-tumor activity. The study details its synthesis using 2-ethylaniline as the starting material. []

Relevance: The relevance of this compound lies in its shared 6-nitro-2H-indazole core with 3-Iodo-2-methyl-6-nitro-2H-indazole. The distinction arises from the ethyl substituents at positions 2 and 3, in contrast to the methyl and iodo substituents in the target compound.

3-Methyl-6-nitro-1H-indazole

Compound Description: This compound is a significant intermediate in the multistep synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer treatment. []

Relevance: This compound is structurally related to 3-Iodo-2-methyl-6-nitro-2H-indazole as they both belong to the nitroindazole class and share a methyl substituent at the 3-position. The difference lies in the absence of the 2-methyl group and the presence of the iodine substituent in the target compound.

Overview

3-Iodo-2-methyl-6-nitro-2H-indazole is an organic compound that belongs to the indazole family, characterized by the presence of a nitro group and an iodine atom as substituents. This compound serves as a significant scaffold in organic synthesis and medicinal chemistry due to its unique structural features, which allow for various chemical modifications. It is classified under heterocyclic compounds, specifically as a substituted indazole.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Iodo-2-methyl-6-nitro-2H-indazole typically involves several key steps:

  1. Iodination: The introduction of iodine at the 3-position of the indazole ring can be achieved through electrophilic aromatic substitution. Common reagents include iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite, often facilitated by a base such as potassium carbonate.
  2. Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base. This step is crucial for obtaining the desired methyl substitution at the 2-position of the indazole ring.
  3. Nitro Group Introduction: The nitro group at the 6-position can be introduced during the initial synthesis of the indazole framework, typically from 6-nitroindazole derivatives through various nitration techniques.
Molecular Structure Analysis

Structure and Data

The molecular formula of 3-Iodo-2-methyl-6-nitro-2H-indazole is C8H7N3O2C_8H_7N_3O_2. The compound features a planar molecular skeleton, with a maximum deviation observed for the methyl carbon atom . The structural integrity is maintained through weak intermolecular hydrogen bonds, which aid in stabilizing its crystal packing.

Crystal Structure

Crystallographic studies reveal that the indazole ring system is nearly coplanar, with specific angles and bond lengths consistent with related compounds. The nitro group exhibits slight twisting from the plane of the indazole ring, influencing its reactivity and interactions .

Chemical Reactions Analysis

Reactions and Technical Details

3-Iodo-2-methyl-6-nitro-2H-indazole can undergo various chemical reactions:

  1. Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  2. Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to derivatives with enhanced biological activity.
  3. Substitution Reactions: The iodine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols, depending on the reaction conditions employed.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action for 3-Iodo-2-methyl-6-nitro-2H-indazole involves interactions with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to generate reactive intermediates that may interact with cellular components, influencing various biological pathways. The positioning of substituents like iodine and methyl groups contributes to its binding affinity and specificity towards these targets .

Physical and Chemical Properties Analysis

Physical Properties

3-Iodo-2-methyl-6-nitro-2H-indazole is typically characterized by:

  • Appearance: It is often presented as a solid crystalline material.
  • Solubility: Solubility characteristics are influenced by its substituents; it generally dissolves well in organic solvents but has limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: The compound exhibits stability under standard laboratory conditions but may decompose under extreme temperatures or reactive environments.
  • Reactivity: Its reactivity profile allows it to participate in various functionalization reactions, making it valuable for further chemical modifications.
Applications

Scientific Uses

3-Iodo-2-methyl-6-nitro-2H-indazole has several applications across different fields:

  1. Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules, particularly in heterocyclic chemistry.
  2. Medicinal Chemistry: Derivatives of this compound have shown potential in biological assays for developing pharmaceuticals targeting specific enzymes or receptors. Its unique substituents contribute to its bioactivity, making it a candidate for drug development .
  3. Industrial Applications: In industry, this compound is utilized in producing dyes, pigments, and specialty chemicals due to its distinctive structural properties that allow for tailored material characteristics.
Introduction to Indazole Chemistry and Research Significance

Nomenclature and Structural Taxonomy of 3-Iodo-2-methyl-6-nitro-2H-indazole

The systematic IUPAC name 3-iodo-2-methyl-6-nitro-2H-indazole precisely defines the regiochemistry and substitution pattern of this compound. The parent 2H-indazole numbering system prioritizes the pyrazole nitrogen (N2) adjacent to the fusion bond, establishing the framework for substituent designation. The molecular formula C₈H₆IN₃O₂ (molecular weight: 303.06 g/mol) incorporates three key functional modifications:

  • A methyl group at N2 stabilizes the 2H-tautomer
  • An iodo substituent at C3 provides a synthetic handle for cross-coupling
  • A nitro group at C6 confers electron-withdrawing properties and potential for bioreductive activation [5]

Table 1: Identifier Compendium for 3-Iodo-2-methyl-6-nitro-2H-indazole

Identifier TypeValue
CAS Registry Number2007921-28-8
PubChem CIDNot available
Molecular FormulaC₈H₆IN₃O₂
Exact Mass302.956 Da
InChI KeyZPBLLEOYWPUJNR-UHFFFAOYSA-N
SMILES NotationO=N+c1ccc2c(c1)n(nc2I)C

Regiochemical designation is critical due to the positional isomerism possible in indazole systems. The 2H-indazole specification explicitly places the methyl group on the less abundant tautomer's nitrogen, while the 6-nitro orientation positions the electron-withdrawing group para to the fusion bond. This specific arrangement influences electronic distribution, with the C3-iodo substituent exhibiting enhanced electrophilicity due to adjacent electron-deficient centers. Crystallographic analyses of related compounds confirm near-perpendicular orientation of the nitro group relative to the indazole plane, minimizing conjugation while maintaining strong inductive effects [3] [5] [9].

Historical Development of Indazole-Based Pharmacophores

The therapeutic exploration of indazoles has evolved through distinct phases, beginning with early natural product isolation and progressing to targeted drug design:

  • 1950s-1960s: Isolation of nigellicine and nigeglanine from Nigella sativa seeds revealed natural indazole alkaloids with antihypertensive and antidiabetic properties
  • 1980s: Introduction of benzydamine as the first indazole-based nonsteroidal anti-inflammatory drug (NSAID) validated the scaffold's clinical potential
  • 2000s: FDA approval of pazopanib (VEGFR inhibitor) and axitinib (tyrosine kinase inhibitor) established indazoles as kinase-targeting pharmacophores [1] [2] [8]

Table 2: Evolution of Indazole Derivatives in Medicinal Chemistry

EraDevelopment MilestoneTherapeutic Area
1960sIsolation of nigellicine/nigeglanineNatural product pharmacology
1983Benzydamine commercializationNSAID (Mucosal inflammation)
2009Pazopanib FDA approvalOncology (Tyrosine kinase inhibition)
2012Axitinib FDA approvalOncology (VEGF inhibition)
2017Niraparib FDA approvalOncology (PARP inhibition)

Synthetic methodologies for 3-substituted indazoles have advanced significantly, with 3-Iodo-2-methyl-6-nitro-2H-indazole emerging as a strategic intermediate. Modern routes employ:

  • Transition metal-catalyzed C-H amination: Palladium/copper-mediated cyclization of hydrazones
  • Electrophilic iodination: Selective C3 functionalization of preformed 2-methyl-6-nitroindazole scaffolds
  • Greener approaches: "Ipso-substitution" strategies minimizing metal catalyst use, as demonstrated in recent indazole syntheses [4] [8] [10]

Notably, this compound serves as a precursor in the synthesis of axitinib, where its iodo functionality enables key cross-coupling reactions to construct the drug's complex architecture. Recent patent literature (CN103570696A) details its application in constructing the vinylpyridine segment of this anticancer agent [4].

Theoretical Significance of 2H-Indazole Tautomerism in Drug Design

Indazole systems exhibit prototropic tautomerism between 1H and 2H-forms, a phenomenon with profound implications for molecular recognition and bioactivity. Thermodynamic studies reveal the 1H-tautomer predominates in solution (≈90% population), but N2-substitution forcibly locks the 2H-configuration. The methyl group in 3-Iodo-2-methyl-6-nitro-2H-indazole provides:

  • Steric blockade preventing tautomeric interconversion
  • Electronic modulation of the heterocyclic π-system
  • Enhanced metabolic stability compared to unsubstituted indazoles [1] [2]

Experimental and computational analyses demonstrate that 2H-indazoles exhibit distinct hydrogen-bonding capacity versus their 1H-counterparts. The 2H-tautomer presents a pyrazole-type nitrogen (N1) as hydrogen bond acceptor, while the 1H-form offers a benzimidazole-like recognition pattern. This difference significantly impacts target engagement, as evidenced by:

  • Higher selectivity for kinases when comparing 1H vs. 2H-indazole inhibitors
  • Improved membrane permeability in 2-methyl-2H-indazoles versus unsubstituted analogs
  • Altered binding geometries in protein crystallography studies [1] [3]

The iodo substituent at C3 further influences electronic properties through:

  • Inductive effects modulating ring pKa values
  • Steric bulk influencing binding pocket accommodation
  • Synthetic versatility enabling transition metal-mediated derivatization

Table 3: Comparative Physicochemical Properties of Indazole Derivatives

CompoundLogPTautomeric PreferencepKa (Conjugate Acid)
1H-Indazole1.3490% 1H-form1.04 (N1-protonation)
2H-Indazole-Exclusively 2H13.86 (deprotonation)
2-Methyl-2H-indazole1.89Locked 2H-tautomerN/A
3-Iodo-2-methyl-6-nitro-2H-indazole3.39*Locked 2H-tautomerN/A

*Estimated value based on structural analogs [1] [5] [9]

Research Imperatives for Halogenated Nitroindazole Derivatives

The strategic incorporation of both iodo and nitro functionalities creates compounds with unique therapeutic potential through multiple mechanisms:

Bioactivation via Nitroreductases (NTRs):

  • The 6-nitro group undergoes enzyme-mediated reduction (particularly in anaerobic pathogens) generating reactive intermediates that cause oxidative stress
  • Studies on 5-nitroindazole derivatives demonstrate >10-fold selectivity for parasite NTRs over human homologs
  • Computational docking of analogous nitroindazoles with Trypanosoma cruzi NTR reveals critical hydrogen bonding with FMNH₂ cofactor and active site residues [3]

Halogen-Nitro Synergy in Bioactivity:

  • Ortho-halogenation enhances nitrogroup reduction potential, facilitating electron transfer
  • Tri-halogenated nitrochromenes exhibit >32-fold potency increase against MRSA versus non-halogenated analogs
  • Bromine/chlorine combinations demonstrate optimal antibacterial activity (MIC 1-4 μg/mL) by disrupting membrane integrity [6]

Optimization Imperatives:

  • Lipophilicity management: Nitrohaloindazoles require logP optimization; derivatives with calculated logP 2.5-3.5 show peak activity against intracellular parasites
  • Nitro positioning studies: Preliminary evidence suggests 5-nitro isomers outperform 6-nitro in trypanocidal models (IC₅₀ 1.1 μM vs 5.4 μM)
  • Prodrug development: Masking the nitro group as phosphamide esters improves oral bioavailability while maintaining NTR activation potential [3] [6]

Table 4: Biological Activities of Halogenated Nitro-Heterocycles

Compound ClassTarget PathogenPotency (Best IC₅₀/MIC)Selectivity Index
5-NitroindazolonesT. cruzi (epimastigotes)1.1 ± 0.3 μM>18 (vs mammalian cells)
Tri-halogenated 3-nitrochromenesMRSA1-4 μg/mL>32 (vs Vero cells)
6-NitroindazolesS. aureus8-32 μg/mL>4 (vs HEK293)

Future research priorities include:

  • Nitro positional scanning: Systematic evaluation of 4-,5-,6-,7-nitro isomers against NTR-expressing pathogens
  • Resistance profiling: Assessing mutation frequencies in staphylococcal models exposed to halogenated nitroindazoles
  • Combination regimens: Leveraging iodo functionality for Pd-catalyzed conjugation to established antibiotics (e.g., fluoroquinolone hybrids) [3] [6] [8]

Concluding Perspectives

3-Iodo-2-methyl-6-nitro-2H-indazole represents a structurally sophisticated indazole derivative whose significance extends beyond its role as synthetic intermediate. Its carefully engineered substituents—methyl group locking 2H-tautomerism, iodo enabling derivatization, and nitro permitting bioreductive activation—create a versatile pharmacophore nucleus. Contemporary research must prioritize elucidating its preferential NTR activation mechanisms, optimizing halogen-nitro spatial relationships, and exploiting its metallopharmaceutical potential through transition metal conjugation. As synthetic methodologies advance toward greener, atom-economical routes, this compound class promises to yield next-generation therapeutics targeting nitroreductase-rich environments in oncology and infectious disease [2] [3] [4].

Properties

CAS Number

2007921-28-8

Product Name

3-Iodo-2-methyl-6-nitro-2H-indazole

IUPAC Name

3-iodo-2-methyl-6-nitroindazole

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06

InChI

InChI=1S/C8H6IN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3

InChI Key

ZPBLLEOYWPUJNR-UHFFFAOYSA-N

SMILES

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])I

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.